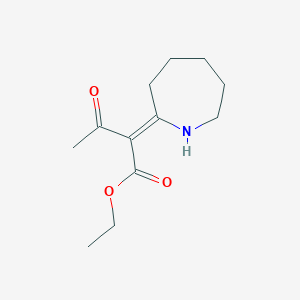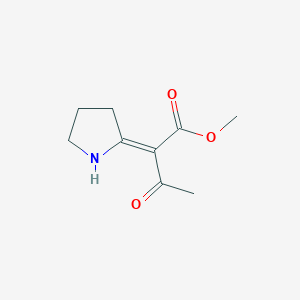![molecular formula C21H17ClN6 B7880159 N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880159.png)
N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[84002,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” is a chemical entity cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The specific synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Common methods may include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Assembly of the target molecule using coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. Key considerations include:
Optimization of reaction conditions: to maximize yield and minimize by-products.
Use of high-purity reagents: and solvents to ensure the quality of the final product.
Implementation of purification techniques: such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reactions are typically carried out under inert atmospheres.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Reactions are typically carried out in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
The compound “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: Utilized in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to specific proteins or enzymes: Modulating their activity and influencing downstream signaling pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Modulating gene expression: Influencing the transcription of specific genes and altering cellular functions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6/c22-15-6-8-16(9-7-15)25-21-24-12-14-10-11-23-20-18(19(14)26-21)13-28(27-20)17-4-2-1-3-5-17/h1-9,12-13H,10-11H2,(H,23,27)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLHKBTOMEPPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=CN(N2)C3=CC=CC=C3)C4=NC(=NC=C41)NC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2C(=CN(N2)C3=CC=CC=C3)C4=NC(=NC=C41)NC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-2-oxo-1-oxaspiro[4.6]undec-3-ene-4-carboxylic acid](/img/structure/B7880077.png)

![3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880088.png)
![3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880092.png)

![8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B7880105.png)
![tert-butyl 2-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880113.png)
![4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880130.png)
![13-(4-benzylpiperidin-1-yl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880154.png)
![N-(4-methoxyphenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880165.png)
![N-(4-methoxyphenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880176.png)
![3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B7880183.png)
![6-{[(4-Isopropylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7880185.png)

